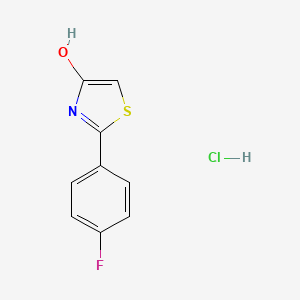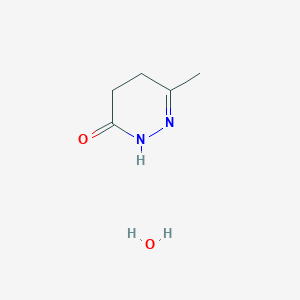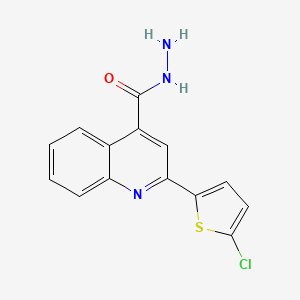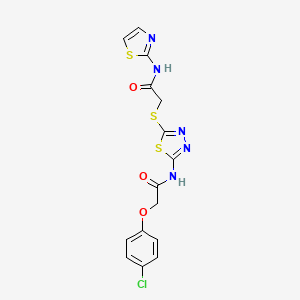
2-(4-Fluorophenyl)-1,3-thiazol-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-1,3-thiazol-4-ol hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
科学的研究の応用
2-(4-Fluorophenyl)-1,3-thiazol-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.
作用機序
The compound’s mode of action would depend on its specific targets in the body. It could potentially act by binding to a specific receptor or enzyme, thereby modulating its activity. The exact biochemical pathways affected would depend on these targets .
As for pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the compound’s chemical structure.
The result of the compound’s action would be a change in the activity of its target, which could lead to various downstream effects at the cellular and molecular level. These effects would depend on the specific role of the target in the body .
Finally, the compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include factors within the body, such as pH and the presence of other molecules, as well as external factors such as temperature and light .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1,3-thiazol-4-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and an appropriate halogenated compound to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide (DMF). The final product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-1,3-thiazol-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorophenyl group or the thiazole ring, leading to different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-1,3-thiazol-4-ol hydrochloride
- 2-(4-Bromophenyl)-1,3-thiazol-4-ol hydrochloride
- 2-(4-Methylphenyl)-1,3-thiazol-4-ol hydrochloride
Uniqueness
2-(4-Fluorophenyl)-1,3-thiazol-4-ol hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to molecular targets. These unique properties make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazol-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS.ClH/c10-7-3-1-6(2-4-7)9-11-8(12)5-13-9;/h1-5,12H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTFPAWQUASAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2551619.png)



![Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2551627.png)

![4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2551632.png)
![N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2551633.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2551634.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2551636.png)



